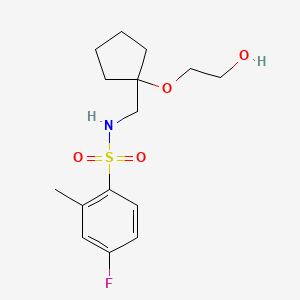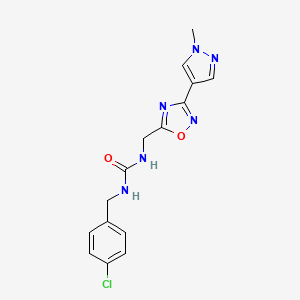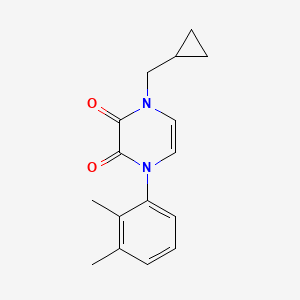![molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1](/img/structure/B2561191.png)
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .
Chemical Reactions Analysis
The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .
Scientific Research Applications
Thiadiazole Derivatives in Pharmacology
1,3,4-thiadiazole derivatives are recognized for their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame has led to compounds with interesting biological profiles, showcasing the potential of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).
Biologically Produced Diols
The separation and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth, are crucial in microbial production, impacting over 50% of the total costs. Various methods have been explored for the recovery of these diols, including evaporation, distillation, membrane filtration, and more, aiming for improvements in yield, purity, and energy consumption. This highlights the significance of diols like propane-1,2-diol in biotechnological applications and the need for efficient downstream processing (Xiu & Zeng, 2008).
Catalysis in Chemical Synthesis
In the context of catalysis, research into glycerol hydrogenolysis to 1,3-propanediol (1,3-PDO) is noteworthy. This process, which derives 1,3-PDO from renewable glycerol, has seen significant interest in developing heterogeneous catalysts for more efficient processes. The focus has been on optimizing variables such as temperature and glycerol concentration, with metals like platinum, iridium, and copper showing promise as catalysts. This area of research underscores the potential of propane-1,2-diol derivatives in contributing to more sustainable chemical synthesis routes (Ruy et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, including anticancer properties . These compounds often target cellular processes such as cell proliferation and apoptosis .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to affect various biochemical pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit anticancer activity, potentially through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiadiazole derivative .
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to exert various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Other 1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFTWBCNSFDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSC1=NN=C(S1)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)


![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)



![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)


